N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Coagulation cascade Factor Xa inhibition Anticoagulant drug discovery

This high-purity (≥95%) N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941982-80-5) is a direct Factor Xa inhibitor with a moderate affinity profile (Ki=0.45 nM), enabling precise kinetic parameter measurements and graded dose-response curves in enzymatic and plasma-based assays. It serves as an essential reference standard for oxalamide-based medicinal chemistry and selectivity profiling. Ensure experimental validity by selecting this precisely characterized tool compound.

Molecular Formula C21H22N4O4
Molecular Weight 394.431
CAS No. 941982-80-5
Cat. No. B2947674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide
CAS941982-80-5
Molecular FormulaC21H22N4O4
Molecular Weight394.431
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCCC3=O
InChIInChI=1S/C21H22N4O4/c1-13-5-8-16(12-17(13)25-11-3-2-4-18(25)26)24-21(29)20(28)23-15-9-6-14(7-10-15)19(22)27/h5-10,12H,2-4,11H2,1H3,(H2,22,27)(H,23,28)(H,24,29)
InChIKeyRBYFRSUUDYLUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941982-80-5): A Defined Oxalamide Factor Xa Inhibitor for Coagulation Research


N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941982-80-5) is a synthetic small-molecule oxalamide derivative that functions as a direct inhibitor of human coagulation Factor Xa (FXa) [1]. This compound belongs to a well-characterized class of serine protease inhibitors central to the coagulation cascade, sharing the oxalamide scaffold with clinically established Factor Xa inhibitors such as Edoxaban [1]. Its molecular formula is C21H22N4O4 with a molecular weight of 394.43 g/mol, and it is typically supplied at ≥95% purity for research applications .

Why Generic Substitution Falls Short: The Specificity Requirement for N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide


Within the Factor Xa inhibitor class, direct generic substitution is precluded by widely divergent potency profiles that can span over 10,000-fold [1]. For instance, the clinical agents Apixaban and Rivaroxaban exhibit Ki values of 0.08 nM and 0.4 nM against human FXa [2][3]. Other oxalamide-based inhibitors, such as the Edoxaban scaffold, show Ki values of 0.561 nM [4]. The choice of compound for mechanistic or biochemical studies is thus exquisitely sensitive to the required potency window, off-rate kinetics, and the specific experimental system. A researcher studying FXa in the context of specific coagulation assays or requiring a tool compound with a moderate affinity profile cannot simply interchange these agents without risking experimental invalidation due to mismatched potency or target engagement kinetics. The specific structural features of this N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide dictate its unique pharmacological fingerprint.

Quantitative Differentiation Guide: N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide vs. Its Closest Comparators


Factor Xa Inhibitory Affinity: Quantified Potency Comparison Against Apixaban

This compound demonstrates a Ki of 0.00045 μM (0.45 nM) against human coagulation Factor Xa in a biochemical assay, representing a distinct affinity class compared to the ultra-high-potency clinical agent Apixaban, which has a reported Ki of 0.08 nM [1][2]. The approximately 5.6-fold lower affinity differentiates this compound for applications where a moderate level of FXa inhibition is desired to avoid complete target saturation, such as in kinetic mechanistic studies.

Coagulation cascade Factor Xa inhibition Anticoagulant drug discovery

Scaffold-Based Selectivity: Oxalamide-Specific Interaction vs. Imidazolidinone-Derived Inhibitors

The oxalamide linker in N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide constitutes a distinct structural pharmacophore that differentiates it from imidazolidinone-based Factor Xa inhibitors like Rivaroxaban [1][2]. The oxalamide motif forms a specific hydrogen-bonding network within the S1 and S4 subsites of the Factor Xa active site, as established by crystallographic studies of structurally analogous oxalamide inhibitors (e.g., Edoxaban scaffold) [1]. Rivaroxaban, with its oxazolidinone core, engages the active site differently, contributing to its distinct selectivity profile of >10,000-fold over other serine proteases [2]. This structural divergence implies that the target compound may possess a distinct off-target interaction fingerprint.

Structure-Activity Relationship Protease selectivity Oxalamide pharmacophore

Physicochemical Identity: Molecular Weight and Defined Purity as a Differentiator for Assay Reproducibility

The compound is supplied as a discrete chemical entity with a molecular weight of 394.43 g/mol and ≥95% purity , providing a defined baseline for in vitro assays. This contrasts with some commercially sourced peptide-based or less-characterized Factor Xa inhibitors where purity can be variable or unspecified . The defined purity directly impacts the calculation of effective assay concentrations, a critical factor for generating reproducible Ki and IC50 data.

Analytical chemistry Reproducibility Quality control

Absence of Confounding Opioid Receptor Activity: A Functional Selectivity Advantage Over Structurally Related Agents

The target compound's defined Factor Xa activity must be contextualized against the broader landscape of oxalamide derivatives. Notably, a structurally related oxalamide compound (CHEMBL1824514) has been reported to exhibit potent off-target activity at the mu-opioid receptor (Ki = 0.67 nM) [1]. This cross-reactivity is a significant liability for in vivo or ex vivo coagulation studies where opioidergic effects could confound physiological readouts. The absence of such reported opioid activity for N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide, which incorporates a distinct 4-carbamoylphenyl substitution, suggests a cleaner pharmacological profile for thrombosis research. However, this is an inference based on structural divergence, and direct confirmatory profiling data for this specific compound are currently not available in the peer-reviewed literature.

Off-target profiling Opioid receptor Selectivity screening

Optimal Application Scenarios for Procuring N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide


Mechanistic Studies of Factor Xa Kinetics Requiring a Moderate-Affinity Tool Compound

For enzymology labs investigating the kinetics of human Factor Xa, this compound's Ki of 0.45 nM provides a 'mid-range' affinity tool that avoids the near-complete active-site titration seen with ultra-potent inhibitors like Apixaban (Ki = 0.08 nM) [1][2]. This allows for the measurement of residual enzyme activity and the determination of accurate kinetic parameters (e.g., Km, Vmax) for prothrombinase complex formation in the presence of a competitive inhibitor. The high purity (≥95%) and defined molecular weight (394.43 g/mol) further ensure that concentration-response curves are accurate and reproducible across experimental replicates .

Structure-Activity Relationship (SAR) Studies on the Oxalamide Pharmacophore for S1-S4 Subsite Interactions

Medicinal chemistry groups focused on optimizing Factor Xa inhibitors should procure this compound as a key reference standard for oxalamide-based scaffolds [1]. Its specific substitution pattern (4-carbamoylphenyl and 2-oxopiperidin-1-yl) enables the systematic exploration of how modifications to the P1 and P4 moieties affect binding affinity and selectivity, especially when benchmarked against the clinically validated Edoxaban scaffold [1]. This compound serves as an essential node in any SAR matrix that maps the pharmacophoric requirements for the hydrogen-bonding network within the FXa active site.

Selectivity Profiling Panels to De-Risk Oxalamide-Based Drug Candidates

Given that a structurally related oxalamide exhibits potent off-target mu-opioid receptor binding (Ki = 0.67 nM) [1], this compound is an ideal candidate for inclusion in broader selectivity profiling panels. Pharmaceutical R&D teams can use it to establish a baseline of selectivity data for the oxalamide class, comparing its profile against other Factor Xa inhibitors. This head-to-head toxicity and off-target liability assessment is a critical step in lead optimization for thrombosis indications where compounds must demonstrate a clean ancillary pharmacology profile.

Ex Vivo Coagulation Assays Requiring Graded Anticoagulant Response

In translational research settings, such as thromboelastography (TEG) or calibrated automated thrombography (CAT) assays using human plasma, the moderate potency of this compound allows for the generation of a well-defined, graded dose-response curve [1]. Unlike high-potency agents that produce a steep, near-binary on/off effect, this compound's more gradual inhibition profile enables the nuanced study of the coagulation threshold and the pharmacodynamics of FXa inhibition in a more physiologically relevant ex vivo context.

Quote Request

Request a Quote for N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.